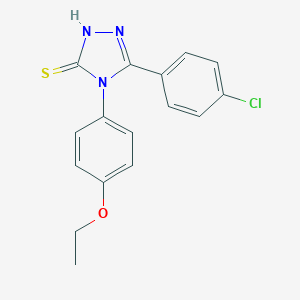
5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely an organic molecule, given its structure. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with phenyl groups, which are further substituted with chlorine and ethoxy groups.
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the appropriate phenyl derivatives with a triazole core. The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The reactivity of such compounds would depend on the specific functional groups present. The triazole ring is typically stable, but the phenyl rings could potentially undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be predicted using computational chemistry methods or determined experimentally. These properties could include solubility, melting point, boiling point, and others.Scientific Research Applications
1. Neuroprotective Potential
Thiazolo-triazole compounds, including variants similar to 5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol, have shown promise in mitigating oxidative stress in brain tissues, suggesting potential neuroprotective applications. Specifically, these compounds have demonstrated the ability to ameliorate peroxidative injury in brain tissues, pointing to their potential utility in managing conditions associated with oxidative stress in the nervous system (Aktay et al., 2005).
2. Anti-inflammatory Properties
Derivatives of 1,2,4-triazole-3-thiol, closely related to the compound , have been noted for their anti-inflammatory effects. These compounds have been compared favorably with standard anti-inflammatory drugs, showing significant anti-inflammatory action without substantial ulcerogenic effects, indicating a promising therapeutic profile for inflammatory conditions (Mousa, 2012).
3. Anti-convulsant Potential
Several studies have highlighted the potential of triazole derivatives as anticonvulsants. For instance, S-triazole derivatives have shown efficacy in enhancing the anticonvulsant activity of classical antiepileptic drugs in preclinical studies, suggesting their potential in developing new treatment options for epilepsy (Luszczki et al., 2012). Similarly, triazole-thiones have been explored for their antidepressant properties, potentially offering new avenues for treating mood disorders (Kane et al., 1988).
Safety And Hazards
The safety and hazards of such compounds would depend on their specific structure and properties. They could potentially be harmful if ingested, inhaled, or come into contact with the skin or eyes.
Future Directions
Future research on such compounds could involve studying their synthesis, properties, and potential applications. They could potentially be used in pharmaceuticals, materials science, or other areas.
Please consult with a professional chemist or other expert for more specific and detailed information. This is a general analysis and may not apply to all situations. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-2-21-14-9-7-13(8-10-14)20-15(18-19-16(20)22)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKJXCYSYXVWSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methyl-2-thienyl)methylene]-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B462413.png)
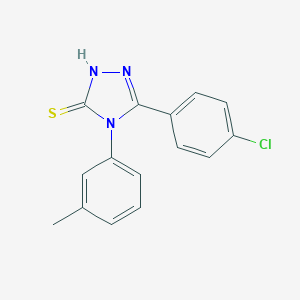
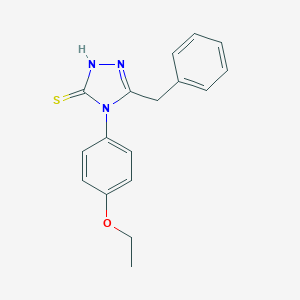
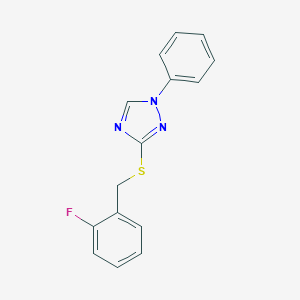
![N-(4-cyanophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462431.png)
![N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462434.png)
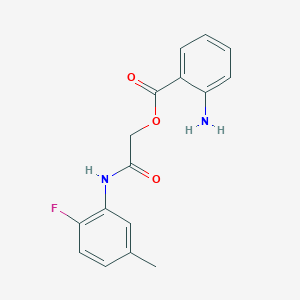
![5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B462470.png)
![3-butyl-10-(2,4-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462483.png)
![3-Butyl-10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462484.png)
![3-butyl-10-(4-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462486.png)
![3-butyl-10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462492.png)
![3-(3-Chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B462509.png)
![5-{[(4-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B462551.png)